molecular formula C11H14N4 B13630254 1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine

1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13630254
M. Wt: 202.26 g/mol
InChI Key: CQWAKZUHMMCUJJ-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring substituted with a 4-ethylbenzyl group. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, due to their stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

    Formation of Azide: The starting material, 4-ethylbenzyl bromide, is reacted with sodium azide to form 4-ethylbenzyl azide.

    Cycloaddition: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Triazoles are known for their antimicrobial, antifungal, and anticancer properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: The compound can be incorporated into polymers and materials for enhanced properties such as conductivity and stability.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methylbenzyl)-1h-1,2,3-triazol-4-amine
  • 1-(4-Chlorobenzyl)-1h-1,2,3-triazol-4-amine
  • 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine

Uniqueness: 1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of the ethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. The ethyl group can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C11H14N4/c1-2-9-3-5-10(6-4-9)7-15-8-11(12)13-14-15/h3-6,8H,2,7,12H2,1H3

InChI Key

CQWAKZUHMMCUJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=C(N=N2)N

Origin of Product

United States

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